Cas no 1194-64-5 (2-chloro-6-methylbenzaldehyde)

2-chloro-6-methylbenzaldehyde structure
2-chloro-6-methylbenzaldehyde structure
商品名:2-chloro-6-methylbenzaldehyde
CAS番号:1194-64-5
MF:C8H7OCl
メガワット:154.59358
MDL:MFCD01934409
CID:83489
PubChem ID:12467050

2-chloro-6-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-chloro-6-methylbenzaldehyde
    • 6-Chloro-2-methylbenzaldehyde
    • DTXSID70499407
    • PS-4617
    • CS-0043396
    • 2-chloro-6-methyl-benzaldehyde
    • SY129784
    • Benzaldehyde,2-chloro-6-methyl-
    • 3-chloro tolualdehyde
    • 1194-64-5
    • 2-Chloro-6-methylbenzadehyde
    • Benzaldehyde, 2-chloro-6-methyl-
    • 2-Chloro-6-methylbenzaldehyde, 96%
    • EN300-140523
    • A804289
    • Z1203162282
    • J-508967
    • SCHEMBL910073
    • MFCD01934409
    • S10415
    • FT-0633456
    • AKOS005255247
    • AM84205
    • BAA19464
    • DB-041470
    • BBL100891
    • STL554685
    • MDL: MFCD01934409
    • インチ: InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
    • InChIKey: CCYFXIJPJFSTSU-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=O)C(=CC=C1)Cl

計算された属性

  • せいみつぶんしりょう: 154.01900
  • どういたいしつりょう: 154.0185425g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • 色と性状: グレイイエロー、白色結晶粉末
  • 密度みつど: 1.195
  • ゆうかいてん: 36-40 °C
  • ふってん: 74 °C/0.4 mmHg
  • フラッシュポイント: 華氏温度:208.4°f
    摂氏度:98°c
  • 屈折率: 1.575
  • PSA: 17.07000
  • LogP: 2.46090
  • かんど: Air Sensitive
  • ようかいせい: 未確定

2-chloro-6-methylbenzaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37
  • 危険物標識: Xi
  • セキュリティ用語:S26-36/37
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

2-chloro-6-methylbenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-chloro-6-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A729754-250mg
2-Chloro-6-methylbenzaldehyde
1194-64-5 98%
250mg
$6.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1612-5G
2-chloro-6-methylbenzaldehyde
1194-64-5 97%
5g
¥ 726.00 2023-04-06
eNovation Chemicals LLC
D522896-1g
2-Chloro-6-Methylbenzaldehyde
1194-64-5 97%
1g
$140 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114036-250mg
2-Chloro-6-methylbenzaldehyde
1194-64-5 98%
250mg
¥54.00 2024-08-09
Enamine
EN300-140523-0.05g
2-chloro-6-methylbenzaldehyde
1194-64-5 95%
0.05g
$19.0 2023-02-15
Apollo Scientific
OR29025-25g
2-Chloro-6-methylbenzaldehyde
1194-64-5 0.98
25g
£241.00 2025-02-19
eNovation Chemicals LLC
D951190-10g
Benzaldehyde, 2-chloro-6-methyl-
1194-64-5 95%
10g
$180 2024-07-28
TRC
C602043-10mg
2-Chloro-6-methylbenzaldehyde
1194-64-5
10mg
$ 50.00 2022-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
680133-1G
2-chloro-6-methylbenzaldehyde
1194-64-5
1g
¥595.51 2023-11-29
abcr
AB205367-5 g
2-Chloro-6-methylbenzaldehyde, 98%; .
1194-64-5 98%
5g
€158.80 2023-05-06

2-chloro-6-methylbenzaldehyde 合成方法

2-chloro-6-methylbenzaldehyde 関連文献

2-chloro-6-methylbenzaldehydeに関する追加情報

Professional Introduction to 2-Chloro-6-methylbenzaldehyde (CAS No. 1194-64-5)

2-Chloro-6-methylbenzaldehyde, with the chemical formula C₈H₇ClO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 1194-64-5, uniquely identifies it in scientific literature and industrial applications. This aromatic aldehyde features a chloro substituent at the 2-position and a methyl group at the 6-position of the benzene ring, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The structural attributes of 2-Chloro-6-methylbenzaldehyde contribute to its reactivity and utility in multiple chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for selective functionalization, enabling the construction of complex molecular architectures. This property has made it a valuable building block in the development of novel therapeutic agents.

In recent years, 2-Chloro-6-methylbenzaldehyde has garnered attention in the synthesis of bioactive compounds, particularly in the realm of medicinal chemistry. Its aldehyde functionality serves as a nucleophilic acceptor in condensation reactions, facilitating the formation of Schiff bases and other heterocyclic structures. These derivatives have shown promise in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities.

One notable application of 2-Chloro-6-methylbenzaldehyde is in the preparation of kinase inhibitors, which are critical targets in oncology research. The compound's ability to undergo selective modifications allows for the fine-tuning of pharmacophoric elements, enhancing binding affinity to specific kinase domains. Recent studies have demonstrated its role in developing small-molecule inhibitors that exhibit potent activity against tyrosine kinases, contributing to advancements in targeted cancer therapies.

The pharmaceutical industry has also explored the use of 2-Chloro-6-methylbenzaldehyde as a precursor in the synthesis of antiviral agents. Its structural motif is reminiscent of several known antiviral drugs that target viral proteases and polymerases. By leveraging its reactivity, researchers have synthesized analogs that exhibit inhibitory effects against various viral strains, highlighting its potential in combating emerging infectious diseases.

Beyond pharmaceutical applications, 2-Chloro-6-methylbenzaldehyde finds utility in agrochemical research. Derivatives derived from this compound have been investigated for their herbicidal and fungicidal properties. The chloro and methyl substituents enhance its interaction with biological targets in plants, leading to effective weed and pathogen control. This underscores its importance not only in medicinal chemistry but also in sustainable agricultural practices.

The synthetic methodologies involving 2-Chloro-6-methylbenzaldehyde continue to evolve with advancements in green chemistry principles. Researchers are increasingly focusing on developing eco-friendly synthetic routes that minimize waste and energy consumption. Catalytic processes and solvent-free reactions have been explored to enhance efficiency while reducing environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing.

The role of computational chemistry in optimizing reactions involving 2-Chloro-6-methylbenzaldehyde cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error. This approach has accelerated the discovery pipeline for new drug candidates and functional materials derived from this compound.

In conclusion, 2-Chloro-6-methylbenzaldehyde (CAS No. 1194-64-5) remains a cornerstone in organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it indispensable for constructing bioactive molecules with diverse therapeutic applications. As research progresses, continued exploration of its potential will undoubtedly yield further breakthroughs in medicine and related fields.

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Amadis Chemical Company Limited
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